molecular formula C9H5FN2O3S2 B11754206 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one

Cat. No.: B11754206
M. Wt: 272.3 g/mol
InChI Key: WPEOCHCHPNHPJY-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one (CAS 1383531-43-8) is a benzo-fused six-membered sulfur- and nitrogen-containing heterocyclic compound with a molecular formula of C9H5FN2O3S2 and a molecular weight of 272.28 g/mol . This compound belongs to the class of 4H-benzo[e][1,3]thiazin-4-ones, which are recognized as significant scaffolds in medicinal chemistry due to their presence in various pharmaceuticals and their diverse biological activities . Benzo[e][1,3]thiazin-4-one derivatives have been identified as potent inhibitors of microbial targets; notably, the closely related analog BTZ043 (2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) is a highly effective decaprenyl-phosphoribose-epimerase (DprE1) inhibitor and a clinical drug candidate for tuberculosis treatment . The structural features of this compound, including the 8-nitro group and the sulfur-containing thiazinone ring, are often associated with antimycobacterial properties . As a key heterocyclic building block, it serves as a crucial intermediate for researchers exploring novel anti-infective agents, structure-activity relationships (SAR), and new synthetic methodologies in organic and medicinal chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FN2O3S2

Molecular Weight

272.3 g/mol

IUPAC Name

6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3

InChI Key

WPEOCHCHPNHPJY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Initial Halogenation and Thioether Formation

The synthesis begins with the introduction of the methylthio group via nucleophilic displacement of a halogen atom (e.g., chlorine or bromine) on a fluorinated benzyl derivative. For example, 2-chloro-6-fluoro-8-nitrobenzene reacts with sodium methanethiolate in anhydrous dimethylformamide (DMF) at 80°C to yield the methylthio intermediate. This step is critical for establishing the sulfur-containing scaffold.

Cyclization to Form the Thiazinone Ring

Subsequent cyclization is achieved through intramolecular nucleophilic attack of the thioether sulfur on a carbonyl carbon. This reaction is facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) in dichloromethane under reflux conditions. The nitro group at the 8-position is introduced either before or after cyclization, depending on the stability of intermediates.

Alternative Routes and Functional Group Modifications

Recent advances have explored modifications to the core structure to enhance yield and scalability.

Spirocyclic Diazaspiro Derivatives

Patent literature describes the use of 2,7-diazaspiro[3.5]nonane fragments to modify the benzothiazinone core. For instance, tert-butyl 2,7-azaspiro[3.5]nonane-7-carboxylate undergoes alkylation with benzyl bromides, followed by deprotection and coupling with methylthio-substituted intermediates (Fig. 1). This method improves solubility and bioavailability but requires additional purification steps.

Example Reaction Conditions:

  • Alkylation: Benzyl bromide (1.1 eq), K₂CO₃ (2.2 eq), acetonitrile, 25°C, 2 h.
  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, 1 h.
  • Cyclization: Anhydrous K₂CO₃, DMF, 80°C, 4 h.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters across different preparation routes:

Method Starting Materials Key Reagents/Catalysts Yield (%) Purity (HPLC)
Classical Nucleophilic 2-Chloro-6-fluoro-8-nitrobenzene NaSCH₃, BF₃·OEt₂ 45–50 ≥95%
Spirocyclic Modification Diazaspiro[3.5]nonane derivatives Benzyl bromide, TFA, K₂CO₃ 60–65 ≥98%
CuI Nanoparticle-Assisted Isothiocyanatobenzenes CuI NPs, DMSO 55–60 ≥97%

Key Observations:

  • The spirocyclic modification achieves higher yields due to reduced side reactions during cyclization.
  • Copper catalysis shortens reaction times but requires stringent moisture control.

Critical Challenges and Optimization Strategies

Nitration Selectivity

Introducing the nitro group at the 8-position without forming regioisomers remains challenging. Directed ortho-metallation using lithium diisopropylamide (LDA) prior to nitration improves selectivity, achieving >90% regiochemical fidelity.

Purification Techniques

Silica gel column chromatography is standard, but preparative HPLC with C18 stationary phases enhances purity for pharmacological testing. Gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes substitution reactions with nucleophiles such as amines, enabling structural diversification. For example:

  • Reaction with Piperidine Derivatives :
    Substitution of the methylthio group with piperidine or its analogs yields derivatives with enhanced antitubercular activity. This reaction typically occurs under mild basic conditions .

ReagentConditionsProductBiological Activity
PiperidineK₂CO₃, DMF, 25°C2-(Piperidin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e] thiazin-4-one MIC < 0.05 µg/mL (M. tuberculosis)
4-(p-Tolyl)piperidineCH₃CN, 80°C2-(4-(p-Tolyl)piperidin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e] thiazin-4-one Potent DprE1 inhibition

Mechanism : SN² displacement facilitated by the electron-withdrawing nitro group.

Reduction of the Nitro Group

The nitro (-NO₂) group is reducible to an amino (-NH₂) group, altering biological activity:

  • Borane-Mediated Reduction :
    Treatment with (CH₃)₂S·BH₃ selectively reduces the nitro group to an amine without affecting the thiazinone core .

ReagentConditionsProductStability
(CH₃)₂S·BH₃THF, 0°C→25°C8-Amino-6-fluoro-2-(methylthio)-4H-benzo[e] thiazin-4-one Improved metabolic stability

Application : Amino derivatives show reduced cytotoxicity while retaining antimycobacterial activity .

Oxidation Reactions

The sulfur atom in the thiazinone ring can undergo oxidation:

Hypothetical Pathway :

  • Single-electron transfer (SET) generates a sulfur radical cation.

  • Reaction with water yields sulfoxide intermediates .

Ring-Opening Reactions

Under acidic or basic conditions, the thiazinone ring undergoes cleavage:

  • Acidic Hydrolysis :
    Concentrated HCl at 80°C leads to ring opening, producing a thiol intermediate.

  • Alkaline Conditions :
    NaOH (8% aq.) induces cyclization or decomposition, depending on substituents.

Comparative Reactivity of Structural Analogs

Key differences in reactivity arise from substituent variations:

CompoundMethylthio Group ReactivityNitro Group StabilityRing Stability
6-Fluoro-2-(methylthio)-8-nitro derivativeHigh (SN²-prone)ModerateAcid-sensitive
6-Trifluoromethyl analog LowerHighStable

Structural Influence : Electron-withdrawing groups (e.g., -CF₃) decrease nucleophilic substitution rates but enhance oxidative stability .

Mechanistic Insights from Related Systems

  • Antitubercular Action : The nitro group is reduced in mycobacterial cells to a nitroso intermediate, forming covalent bonds with DprE1 enzyme targets .

  • Metabolic Pathways : Hepatic CYP450 enzymes mediate oxidation of the methylthio group, influencing pharmacokinetics.

Scientific Research Applications

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzo[e][1,3]thiazin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Properties/Activities References
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one 6-F, 2-SCH₃, 8-NO₂ High polarity, potential antimalarial activity
2-Chloro-benzo[e][1,3]thiazin-4-one 2-Cl Density: 1.51 g/cm³; Boiling point: 358.8°C
8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one 8-Br, 2-SCH₃, 6-CF₃ Discontinued commercial availability; higher molecular weight (C₁₃H₈BrF₃NOS₂)
2,3-Dihydro-benzo[e][1,3]thiazin-4-one Saturated C3-C4 bond Antimalarial activity comparable to chloroquine
4H-Benzo[e][1,3]thiazin-4-one with 8-methyl-1,4-dithia-8-azaspiro[4,5]decane R2 = spirocyclic group Highest MIC value in DprE1 inhibition studies
Key Observations:
  • In contrast, bromo or trifluoromethyl groups (e.g., in ’s analog) increase steric bulk and lipophilicity, which may reduce solubility .
  • Methylthio vs. Chloro at Position 2: The methylthio group in the target compound provides moderate lipophilicity compared to the chloro substituent in ’s analog, which has higher density (1.51 g/cm³) due to Cl’s atomic weight .
  • Spirocyclic Modifications: Substitution at position 2 with a spirocyclic group (e.g., 8-methyl-1,4-dithia-8-azaspiro[4,5]decane) significantly boosts antimycobacterial activity, highlighting the importance of R-group flexibility .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one?

Answer: Two primary approaches are documented:

Cyclocondensation of Polyfluorobenzoyl Chlorides with Thioamides :

  • Method : React polyfluorobenzoyl chlorides (e.g., 5-fluoro-2-nitrobenzoyl chloride) with thioamides under basic conditions to form the benzothiazinone core. The methylthio group at position 2 is introduced via S-methylation during or after cyclization .
  • Key Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine. Yields depend on substituent steric effects and electronic properties.

Carbon Disulfide Addition Followed by Cyclization :

  • Method : Start with anthranilic acid derivatives, add carbon disulfide to form thiourea intermediates, then cyclize using acetic anhydride or other dehydrating agents. Subsequent S-methylation introduces the methylthio group .
  • Example : For analogs, yields of 60–75% are achieved when using 5-methyl anthranilic acid as a precursor .
Method Key Reagents Yield Range Reference
CyclocondensationPolyfluorobenzoyl chlorides, thioamides50–70%
Carbon disulfide + cyclizationAnthranilic acid, CS₂, acetic anhydride60–75%

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: A combination of spectroscopic and chromatographic techniques is used:

  • 1H/13C NMR : Confirm substituent positions and ring structure. For example, the nitro group at position 8 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+Na]+ peaks for benzothiazinones) .
  • HPLC Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are applicable to optimize biological activity?

Answer: SAR studies focus on modifying substituents at positions 2, 6, and 8:

  • Position 2 (Methylthio) : Replace with piperazine or cyclohexylmethyl groups to enhance target binding (e.g., PBTZ169, a TB drug with IC₅₀ < 1 nM) .
  • Position 6 (Fluoro) : Compare with trifluoromethyl (CF₃) analogs to evaluate electron-withdrawing effects on membrane permeability .
  • Position 8 (Nitro) : Reduce to amine for prodrug activation or replace with cyano to modulate redox potential .
Substituent Biological Impact Example Compound Reference
2-(Methylthio)Moderate activity, baseline structureTarget compound
2-(Piperazine)Enhanced antitubercular activityPBTZ169
6-(CF₃)Improved lipophilicityBD01124862 (BLD Pharm)

Q. How can stability challenges during storage and handling be mitigated?

Answer:

  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Lyophilized powders are stable for >2 years at -80°C .
  • Handling : Avoid repeated freeze-thaw cycles. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the nitro group .

Q. What crystallographic techniques resolve structural ambiguities in benzothiazinone derivatives?

Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Challenges include low crystal quality due to nitro group planarity .
  • Twinned Data Solutions : For macromolecular complexes, employ SHELXPRO to handle pseudo-merohedral twinning .

Q. How are contradictions in biological activity data between analogs addressed?

Answer:

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, bacterial strain).
  • Substituent-Specific Effects : For example, 6-fluoro analogs may show reduced activity against mycobacteria compared to 6-CF₃ derivatives due to weaker electron withdrawal .

Q. What computational tools predict pharmacokinetic properties of this compound?

Answer:

  • ADMET Modeling : Use SwissADME to estimate logP (lipophilicity) and bioavailability. The nitro group may increase metabolic liability, requiring prodrug strategies .
  • Docking Studies : Target the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme using AutoDock Vina, leveraging structural homology with PBTZ169 .

Q. Key Challenges in Research

  • Synthetic Scalability : Low yields (<50%) in multi-step routes due to nitro group instability .
  • Biological Selectivity : Off-target effects in kinase assays require functionalization at position 2 .

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